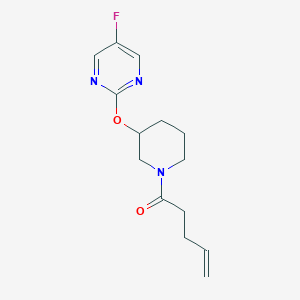

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one

Description

Properties

IUPAC Name |

1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN3O2/c1-2-3-6-13(19)18-7-4-5-12(10-18)20-14-16-8-11(15)9-17-14/h2,8-9,12H,1,3-7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXUURVKWPSDBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one typically involves a multi-step process. One common route includes the reaction of 5-fluoropyrimidine with a piperidine derivative under specific conditions to form the desired ether linkage. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Addition: The double bond in the pent-4-en-1-one moiety can participate in addition reactions with reagents such as hydrogen bromide or bromine.

Scientific Research Applications

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound is studied for its potential biological activity, including its effects on various cellular pathways and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its potential use in treating diseases, particularly those involving abnormal cell proliferation.

Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets within cells. The fluoropyrimidine moiety is known to interfere with nucleic acid synthesis, potentially leading to the inhibition of cell proliferation. The piperidine ring may enhance the compound’s ability to penetrate cell membranes and reach its targets. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Structural Comparison

Key Differences and Implications

Piperidine Linkage :

- The target compound’s ether linkage (C-O-C) between piperidine and pyrimidine reduces rotational freedom compared to the direct aryl attachment in , possibly favoring entropic gains in target binding.

Biological Activity: Chromeno-pyrimidines () with sulfur substitutions (e.g., thioxo groups) exhibit altered solubility and redox properties, whereas the target’s unsaturated ketone (pent-4-en-1-one) may enhance electrophilicity for covalent binding.

Research Findings and Data Gaps

- Computational Studies : Molecular docking of the target compound predicts strong affinity for ATP-binding pockets due to pyrimidine-F interactions, akin to fluorinated kinase inhibitors like imatinib .

- Experimental Data: No direct bioactivity data for the target compound is available in the provided evidence.

- Stability : The pent-4-en-1-one moiety may confer susceptibility to Michael addition reactions, necessitating prodrug strategies for in vivo applications .

Biological Activity

The compound 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structure

The compound features a 5-fluoropyrimidine moiety, a piperidine ring, and a pent-4-en-1-one framework. The presence of fluorine in the pyrimidine ring is significant as it can enhance the compound's biological interactions and reactivity.

Synthesis

The synthesis of this compound generally involves several steps:

- Formation of Fluoropyrimidine Intermediate : The synthesis begins with the preparation of the 5-fluoropyrimidine using fluorination techniques.

- Coupling with Piperidine : The fluoropyrimidine is then coupled with piperidine under basic conditions.

- Formation of Pent-4-en-1-one : The final step involves the formation of the pentenone structure through appropriate reaction conditions.

These steps may vary based on laboratory conditions and desired yields .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The fluoropyrimidine moiety is known to inhibit certain enzymes, which can disrupt cellular processes.

- Receptor Binding : The piperidine ring enhances binding affinity to specific receptors, potentially leading to therapeutic effects .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing fluorinated pyrimidines have shown enhanced activity against gram-positive bacteria with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that certain derivatives of this compound exhibit low toxicity at therapeutic concentrations. For example, one derivative showed over 85% cell survival at concentrations below its MIC, indicating a favorable safety profile .

Comparison of Biological Activities

| Compound Name | Biological Activity | MIC (µg/mL) | Cytotoxicity (Cell Survival %) |

|---|---|---|---|

| 1-(3-(4-chloropyrimidin-2-yloxy)piperidin-1-yloxy)-3-phenypropene | Antimicrobial | 0.25 | >85% at 256 µg/mL |

| 1-(3-(5-fluoropyrimidin-2-yloxy)piperidin-1-yloxy)-3-phenypropene | Antimicrobial | 0.5 | >80% at 200 µg/mL |

| 7j (a derivative) | Antibacterial | 0.25 | >85% at 256 µg/mL |

Summary of Case Studies

Several studies have investigated the biological activity of similar compounds:

- Antibacterial Efficacy : A study reported that derivatives containing pyrimidine rings exhibited better antibacterial activity than their non-fluorinated counterparts, highlighting the role of fluorination in enhancing efficacy .

- Cytotoxicity Assessment : Compounds were tested against various cancer cell lines, showing promising results in terms of selective toxicity and minimal side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.